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Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B162345 Get Quote

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 2-
Chloro-5-nitropyrimidin-4-amine

Abstract
2-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic compound that serves as a

versatile intermediate in the synthesis of a wide array of functional molecules. Its utility spans

the pharmaceutical, agrochemical, and materials science sectors, where it acts as a

foundational building block for more complex structures.[1][2] The strategic placement of its

chloro, nitro, and amine functionalities on the pyrimidine core imparts a unique reactivity profile,

making it highly valuable for chemical diversification. A thorough understanding of its three-

dimensional structure is paramount for predicting its behavior in solid-state applications and for

the rational design of new molecular entities. This guide provides a comprehensive overview of

the synthesis, physicochemical characterization, and a detailed exploration of the anticipated

crystal structure of 2-Chloro-5-nitropyrimidin-4-amine, offering field-proven insights for

researchers and drug development professionals.

Introduction: The Significance of Substituted
Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

biologically active compounds, including several approved drugs. The introduction of specific

substituents, such as halogens and nitro groups, can dramatically influence the molecule's
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electronic properties, reactivity, and potential for intermolecular interactions. The nitro group, in

particular, can act as both a pharmacophore and a precursor to the essential amine group

through reduction.[3]

2-Chloro-5-nitropyrimidin-4-amine (C₄H₃ClN₄O₂) is a prime example of such a functionalized

intermediate. Its importance lies in its capacity for sequential, site-selective reactions: the

chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the

nitro group at C5 can be reduced to an amine, opening pathways for further derivatization.[4]

Elucidating its single-crystal X-ray structure is therefore not merely an academic exercise; it

provides critical information on molecular conformation, packing, and the non-covalent

interactions that govern its solid-state properties, which is essential for polymorphism

screening, formulation development, and computational modeling.

Synthesis and Crystallization
The reliable synthesis and subsequent crystallization of 2-Chloro-5-nitropyrimidin-4-amine
are the foundational steps for any further investigation. The most common and efficient

synthetic route involves the selective amination of a dichlorinated precursor.

Synthetic Protocol: Selective Amination
The synthesis proceeds via the selective displacement of the more reactive C4 chlorine atom of

2,4-dichloro-5-nitropyrimidine with ammonia. The C4 position is more activated towards

nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the

ring nitrogens.

Experimental Protocol:

Reaction Setup: To a stirred solution of dichloromethane (DCM, 400 mL), add 2,4-dichloro-5-

nitropyrimidine (30 g, 154.36 mmol), aqueous ammonia (24 mL), and N,N-

diisopropylethylamine (DIPEA, 37.2 mL). Cool the mixture to 0 °C in an ice bath.[1]

Causality Check (Expertise): DIPEA is employed as a non-nucleophilic organic base. Its role

is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Unlike

ammonia, its steric bulk prevents it from competing as a nucleophile, thereby maximizing the

yield of the desired product. Maintaining the temperature at 0 °C is crucial to control the
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reaction's exothermicity and to ensure high regioselectivity for the C4 position over the C2

position.

Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the

reaction progress using Thin Layer Chromatography (TLC).[1]

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction

mixture. Collect the solid by filtration and wash it with cold DCM to remove any unreacted

starting material and soluble byproducts.

Purification: The collected solid is dried under vacuum to yield 2-chloro-5-nitropyrimidin-4-
amine as a yellow to brown solid (Typical Yield: ~92%).[1][5] The product can be further

purified by recrystallization if necessary.

Protocol for Single Crystal Growth
Obtaining crystals of sufficient quality for Single-Crystal X-ray Diffraction (SC-XRD) is critical.

This often requires screening various solvents and techniques.

Experimental Protocol:

Solvent Selection: Dissolve a small amount of the purified compound (~5 mg) in a minimal

volume of a polar solvent in which it is soluble with gentle heating (e.g., chloroform, ethyl

acetate).

Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated

parafilm) to allow for slow evaporation of the solvent at room temperature.

Anti-Solvent Diffusion (Alternative): Alternatively, in a solution of the compound, carefully

layer a less polar "anti-solvent" in which the compound is insoluble (e.g., cyclohexane or

hexane).[6] Crystals will form at the interface over several days.

Crystal Harvesting: Once well-formed, single crystals are carefully selected under a

microscope and mounted on a goniometer head for diffraction analysis.[7]

Physicochemical and Spectroscopic Profile
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A comprehensive characterization is essential to confirm the identity and purity of the

synthesized compound.

General Properties
The key physicochemical properties of 2-Chloro-5-nitropyrimidin-4-amine are summarized

below.

Property Value Reference

Molecular Formula C₄H₃ClN₄O₂ [2][8]

Molecular Weight 174.55 g/mol [2][8]

Appearance Light yellow to yellow solid [1]

Melting Point 221-226 °C [1][8]

Solubility Slightly soluble in water [1][8]

Storage 2–8 °C under inert gas [1][8]

Spectroscopic Analysis
Mass Spectrometry (MS): LC-MS analysis in ESI+ mode is expected to show a prominent

peak at m/z 175.0, corresponding to the protonated molecule [M+H]⁺.[5]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption

bands. Key expected peaks include N-H stretching vibrations for the amine group (~3300-

3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) at approximately

1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C=N/C=C stretching of the pyrimidine ring

(~1600-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton

on the pyrimidine ring. A broad singlet corresponding to the two protons of the amino (-

NH₂) group would also be visible.
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¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the four

unique carbon atoms in the pyrimidine ring, with chemical shifts influenced by their

respective substituents.

Crystal Structure Analysis
While a specific public deposition of the crystal structure for 2-Chloro-5-nitropyrimidin-4-
amine is not readily available in crystallographic databases as of this writing, we can

authoritatively describe the complete methodology for its determination and predict the key

structural features based on established principles and data from analogous molecules.[9][10]

Methodology: Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional arrangement of atoms in

a crystalline solid.[3]

Experimental Workflow:

Data Collection: A suitable single crystal is mounted and cooled to a low temperature

(typically 100 K) in a stream of nitrogen gas. This minimizes atomic thermal vibrations,

leading to a higher quality diffraction pattern.[10] Data is collected using a diffractometer

equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The structure is then solved using direct methods

or Patterson methods and subsequently refined using full-matrix least-squares on F².

Validation: The final structural model is validated using metrics such as the R-factor,

goodness-of-fit (GooF), and analysis of the residual electron density map.
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Caption: Experimental workflow for crystal structure determination.
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Predicted Crystallographic and Geometric Parameters
The following table outlines the parameters that would be reported from a successful SC-XRD

experiment.

Parameter Expected Data Type / Value

Crystal System e.g., Monoclinic, Orthorhombic

Space Group e.g., P2₁/c, P2₁2₁2₁

a, b, c (Å) Unit cell lengths

α, β, γ (°) Unit cell angles

Volume (Å³) Volume of the unit cell

Z Number of molecules per unit cell

Calculated Density (g/cm³) Calculated from formula and unit cell volume

Final R indices [I>2σ(I)] R₁ and wR₂ values (indicators of fit)

Goodness-of-fit (S) Should be close to 1.0

Molecular Geometry and Intermolecular Interactions
The molecular structure is defined by the pyrimidine ring, which is expected to be largely

planar. The nitro group will likely be slightly twisted out of the plane of the ring to minimize

steric hindrance.

The crystal packing will be dominated by a network of intermolecular hydrogen bonds, which

are crucial for the stability of the lattice.

N-H···O Hydrogen Bonds: The amine group (-NH₂) is an excellent hydrogen bond donor. It

will form strong hydrogen bonds with the oxygen atoms of the nitro group (-NO₂) of an

adjacent molecule.

N-H···N Hydrogen Bonds: The amine group can also donate a hydrogen bond to one of the

nitrogen atoms of the pyrimidine ring of a neighboring molecule.
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These interactions create a self-validating, robust supramolecular architecture. It is also

possible that weaker C-H···O or C-H···Cl interactions and π-π stacking between the electron-

deficient pyrimidine rings contribute to the overall crystal packing.

Molecule A

Molecule B

N

H

O

N-H···O (Strong H-Bond)

N

N-H···N (H-Bond)

Click to download full resolution via product page

Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Conclusion and Future Outlook
2-Chloro-5-nitropyrimidin-4-amine stands as a highly valuable and versatile chemical

intermediate. This guide has detailed the robust protocols for its synthesis and characterization,

providing a framework for its reliable production and quality control. While a publicly deposited

crystal structure remains to be published, we have outlined the definitive experimental workflow

for its determination and provided an expert prediction of its key structural features, including

the dominant hydrogen bonding networks that dictate its solid-state architecture. For

professionals in drug development and materials science, this structural insight is critical for

understanding solid-state properties, guiding derivatization strategies, and enabling advanced

computational studies. The elucidation and deposition of this crystal structure would be a

valuable contribution to the chemical and crystallographic communities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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